molecular formula C14H22 B12750532 Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4balpha,8aalpha,9abeta)- CAS No. 100578-95-8

Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4balpha,8aalpha,9abeta)-

Cat. No.: B12750532
CAS No.: 100578-95-8
M. Wt: 190.32 g/mol
InChI Key: XUVGPMDIOLPKQO-BSCCGWMCSA-N
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Preparation Methods

The synthetic routes for dodecahydro-1,4-methano-1H-fluorene typically involve the hydrogenation of fluorene derivatives under specific reaction conditions. Industrial production methods may include catalytic hydrogenation processes where fluorene is subjected to high pressure and temperature in the presence of a catalyst such as palladium or platinum . The reaction conditions are carefully controlled to ensure the complete hydrogenation of the aromatic rings, resulting in the formation of the dodecahydro derivative.

Chemical Reactions Analysis

Dodecahydro-1,4-methano-1H-fluorene undergoes various types of chemical reactions, including:

Scientific Research Applications

Dodecahydro-1,4-methano-1H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism by which dodecahydro-1,4-methano-1H-fluorene exerts its effects involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including those involved in oxidative stress and cellular metabolism. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Dodecahydro-1,4-methano-1H-fluorene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of dodecahydro-1,4-methano-1H-fluorene in terms of its specific hydrogenation level and resulting chemical behavior.

Properties

CAS No.

100578-95-8

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

(1R,2R,3S,8S,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane

InChI

InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10-,11+,12-,13+,14+/m0/s1

InChI Key

XUVGPMDIOLPKQO-BSCCGWMCSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4

Canonical SMILES

C1CCC2C(C1)CC3C2C4CCC3C4

Origin of Product

United States

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